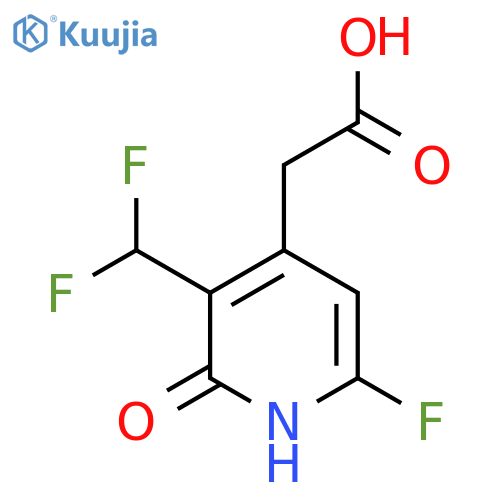

Cas no 1805433-21-9 (3-(Difluoromethyl)-6-fluoro-2-hydroxypyridine-4-acetic acid)

1805433-21-9 structure

商品名:3-(Difluoromethyl)-6-fluoro-2-hydroxypyridine-4-acetic acid

CAS番号:1805433-21-9

MF:C8H6F3NO3

メガワット:221.1333527565

CID:4881691

3-(Difluoromethyl)-6-fluoro-2-hydroxypyridine-4-acetic acid 化学的及び物理的性質

名前と識別子

-

- 3-(Difluoromethyl)-6-fluoro-2-hydroxypyridine-4-acetic acid

-

- インチ: 1S/C8H6F3NO3/c9-4-1-3(2-5(13)14)6(7(10)11)8(15)12-4/h1,7H,2H2,(H,12,15)(H,13,14)

- InChIKey: RTAKBRPDUYBELA-UHFFFAOYSA-N

- ほほえんだ: FC(C1C(NC(=CC=1CC(=O)O)F)=O)F

計算された属性

- 水素結合ドナー数: 2

- 水素結合受容体数: 6

- 重原子数: 15

- 回転可能化学結合数: 3

- 複雑さ: 373

- 疎水性パラメータ計算基準値(XlogP): 0.2

- トポロジー分子極性表面積: 66.4

3-(Difluoromethyl)-6-fluoro-2-hydroxypyridine-4-acetic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A029036486-500mg |

3-(Difluoromethyl)-6-fluoro-2-hydroxypyridine-4-acetic acid |

1805433-21-9 | 95% | 500mg |

$1,752.40 | 2022-04-01 | |

| Alichem | A029036486-250mg |

3-(Difluoromethyl)-6-fluoro-2-hydroxypyridine-4-acetic acid |

1805433-21-9 | 95% | 250mg |

$980.00 | 2022-04-01 | |

| Alichem | A029036486-1g |

3-(Difluoromethyl)-6-fluoro-2-hydroxypyridine-4-acetic acid |

1805433-21-9 | 95% | 1g |

$3,039.75 | 2022-04-01 |

3-(Difluoromethyl)-6-fluoro-2-hydroxypyridine-4-acetic acid 関連文献

-

Soumi Halder,Arka Dey,Basudeb Dutta,Partha Pratim Ray,Shouvik Chattopadhyay New J. Chem., 2020,44, 11622-11630

-

Lukas Mai,Nils Boysen,Ersoy Subaşı,Teresa de los Arcos,Detlef Rogalla,Guido Grundmeier,Claudia Bock,Hong-Liang Lu,Anjana Devi RSC Adv., 2018,8, 4987-4994

-

Makoto Tadokoro,Chihiro Iida,Yuriko Shimazaki,Kyosuke Isoda,You Suzuki,Tomoaki Sugaya,Yoshihide Kumagai,Motohiro Mizuno RSC Adv., 2012,2, 12101-12104

-

Eugene P. Petrov,Rafayel Petrosyan,Petra Schwille Soft Matter, 2012,8, 7552-7555

-

5. Structure and reactivity studies of transition metals ligated by tBuSi3X (X = O, NH, N, S, and CC)Peter T. Wolczanski Chem. Commun., 2009, 740-757

1805433-21-9 (3-(Difluoromethyl)-6-fluoro-2-hydroxypyridine-4-acetic acid) 関連製品

- 4394-04-1(2-(2,6-dimethylphenyl)aminopyridine-3-carboxylic acid)

- 1804850-80-3(4-(Aminomethyl)-3-(difluoromethyl)-6-(trifluoromethoxy)-2-(trifluoromethyl)pyridine)

- 307-59-5(perfluorododecane)

- 2228719-49-9(7-(2-azidoethyl)-2,3-dihydro-1-benzofuran)

- 636987-29-6(3-2-(2-methoxyphenoxy)ethyl-5-methyl-2,3-dihydro-1,3-benzoxazol-2-one)

- 2034239-36-4(N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-4-(trifluoromethoxy)benzamide)

- 2172226-33-2(2-chloro-5-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-hydroxybutanamidobenzoic acid)

- 2201540-39-6(N-[3-[4-(4-Fluoro-2-methylphenyl)piperidin-1-yl]-3-oxopropyl]prop-2-enamide)

- 158581-29-4(2,4-Dibromo-6-(tert-butyl-NNO-azoxy)phenylamine)

- 2055042-70-9(N-(Azido-PEG4)-biocytin)

推奨される供給者

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量